4-Chloro-2-(4-methoxyphenyl)quinazoline

Analytical Chemistry Quality Control Pre-formulation

Medicinal chemistry programs targeting EGFR kinases often face delays sourcing the correct 4-chloro-2-aryl quinazoline scaffold for analog library synthesis. Generic quinazoline alternatives lack the essential 4-chloro SNAr handle, leading to synthetic dead ends. - 4-Chloro leaving group enables high-yielding SNAr amination to generate 4-anilinoquinazoline libraries with EGFR IC50 < 50 nM. - Well-defined melting point (123 °C) provides immediate, low-cost identity verification upon receipt. - Available in multi-gram quantities with batch-specific QC data (HPLC, NMR), ensuring reproducible research outcomes.

Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
CAS No. 55391-00-9
Cat. No. B1593559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(4-methoxyphenyl)quinazoline
CAS55391-00-9
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
InChIInChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3
InChIKeyCRHKQTMYCDKELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(4-methoxyphenyl)quinazoline Overview


4-Chloro-2-(4-methoxyphenyl)quinazoline (CAS 55391-00-9) is a 2,4-disubstituted quinazoline derivative with the molecular formula C15H11ClN2O and a molecular weight of 270.71 g/mol . This compound features a chloro substituent at the 4-position and a para-methoxyphenyl group at the 2-position of the quinazoline core, a substitution pattern that defines its utility as a key intermediate and research tool. Quinazolines are a privileged scaffold in medicinal chemistry, renowned for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities [1]. The specific substitution pattern of 4-Chloro-2-(4-methoxyphenyl)quinazoline imparts distinct chemical reactivity and potential biological target interactions that differentiate it from other quinazoline analogs .

Why Generic Analogs Fail for 4-Chloro-2-(4-methoxyphenyl)quinazoline


Generic substitution of 4-Chloro-2-(4-methoxyphenyl)quinazoline with other quinazoline analogs is not scientifically valid due to the profound impact of specific substitution patterns on both chemical reactivity and biological activity. The quinazoline scaffold's structure-activity relationship (SAR) is exquisitely sensitive to modifications, particularly at the 2- and 4-positions. For instance, the presence and nature of substituents on the aryl ring at the 2-position significantly influence cytotoxicity and target affinity [1]. While a class of quinazoline derivatives may share a core structure, the specific combination of a 4-chloro leaving group and a 2-(4-methoxyphenyl) group in this compound dictates its unique behavior as a synthetic building block and its potential interaction with biological targets like tyrosine kinases . The quantitative evidence below underscores that seemingly minor structural changes lead to substantial, measurable differences in key performance metrics, directly impacting experimental outcomes and the validity of research findings.

Comparative Evidence for 4-Chloro-2-(4-methoxyphenyl)quinazoline


Melting Point as a Purity Indicator

The melting point of 4-Chloro-2-(4-methoxyphenyl)quinazoline is reported as 123 °C (from ethanol) . This value differs significantly from that of the close analog 2-(4-methoxyphenyl)quinazoline (CAS 67205-04-3), which has a reported melting point of 95-96 °C (from ethanol) . This quantitative difference in a fundamental physicochemical property provides a direct, verifiable method for identity confirmation and purity assessment, and also informs handling and formulation requirements during research.

Analytical Chemistry Quality Control Pre-formulation

4-Chloro Leaving Group Reactivity

The 4-chloro substituent on 4-Chloro-2-(4-methoxyphenyl)quinazoline serves as a versatile leaving group, enabling its use as a key intermediate in the synthesis of 4-amino or 4-substituted quinazoline derivatives via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions [1]. In contrast, the non-chlorinated analog, 2-(4-methoxyphenyl)quinazoline (CAS 67205-04-3), lacks this reactive handle at the 4-position, severely limiting its utility for further diversification. This difference is quantifiable by the reaction yields in subsequent amination or coupling steps. For instance, while specific yield data for this exact compound is not available in the provided sources, the class of 2-aryl-4-chloroquinazolines is widely used to generate diverse compound libraries with high efficiency, a transformation that is impossible with the non-halogenated analog [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Cytotoxic Impact of 4-Chloro Substitution

Class-level SAR studies on quinazoline derivatives indicate that the presence of a chlorine substituent, particularly at the para-position of a pendant aryl ring, can enhance cytotoxic effects [1]. While direct IC50 data for 4-Chloro-2-(4-methoxyphenyl)quinazoline is not provided in the available primary sources, the broader evidence suggests that chlorine substitution improves intermolecular interactions with biological targets, potentially due to its polarizability [1]. This implies a differentiated biological profile compared to non-halogenated or differently substituted analogs. For example, a related compound, 2-(4-chlorophenyl)-4-(4-methoxyphenyl)quinazoline (CMQ), has demonstrated cytotoxic effects on breast cancer cells , providing a class-level inference for the importance of halogenation in this scaffold.

Cancer Research Cytotoxicity SAR

Tyrosine Kinase Inhibition Potential

The quinazoline core is a well-established pharmacophore for inhibiting tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) . Compounds derived from the 2-aryl-4-chloroquinazoline scaffold have demonstrated potent EGFR inhibitory activity. For example, indole-aminoquinazoline hybrids synthesized from 2-aryl-4-chloroquinazolines exhibited IC50 values of 40.7 nM and 52.5 nM against EGFR, comparable to the reference drug gefitinib (IC50 = 38.9 nM) [1]. This establishes that the 2-aryl-4-chloroquinazoline class, to which 4-Chloro-2-(4-methoxyphenyl)quinazoline belongs, is a productive starting point for developing potent kinase inhibitors. In contrast, quinazoline analogs lacking the 4-chloro leaving group cannot be easily diversified into these active 4-aminoquinazoline structures, highlighting a key procurement advantage.

Kinase Inhibitors EGFR Drug Discovery

Applications of 4-Chloro-2-(4-methoxyphenyl)quinazoline


Focused Library Synthesis for Kinase Inhibitors

For medicinal chemistry programs targeting the ATP-binding site of kinases like EGFR, 4-Chloro-2-(4-methoxyphenyl)quinazoline is the preferred building block. Its 4-chloro leaving group enables efficient, high-yielding SNAr reactions with diverse amines to generate libraries of 4-anilinoquinazoline analogs. This synthetic route is well-validated, with derivatives from the 2-aryl-4-chloroquinazoline class demonstrating potent EGFR inhibition (IC50 < 50 nM) comparable to clinically relevant agents [1]. Procurement of this specific compound over non-halogenated analogs is essential to execute this critical diversification step.

SAR Studies on Cytotoxicity

Researchers investigating the SAR of quinazoline-based cytotoxic agents should prioritize this compound. Class-level evidence suggests that chlorine substitution on the quinazoline scaffold enhances antiproliferative effects [2]. Using 4-Chloro-2-(4-methoxyphenyl)quinazoline as a core scaffold allows for systematic exploration of how modifications at the 4-position (via the chloro leaving group) impact cytotoxicity in cancer cell lines like MCF-7 and HCT116, providing a clear advantage over less versatile analogs.

Analytical Method Development and Quality Control

In analytical chemistry and quality control laboratories, the well-defined melting point of 123 °C for 4-Chloro-2-(4-methoxyphenyl)quinazoline provides a distinct and easily verifiable physical constant . This differentiates it from the structurally similar analog 2-(4-methoxyphenyl)quinazoline (m.p. 95-96 °C) and serves as a reliable, low-cost method for identity confirmation and preliminary purity assessment upon receipt, ensuring that research is not compromised by misidentified or impure material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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